Tert-butyl 2-benzylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 2-benzylpiperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 . It exists in two stereoisomers: ®-tert-Butyl 2-benzylpiperazine-1-carboxylate and (S)-tert-Butyl 2-benzylpiperazine-1-carboxylate . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for ®-tert-Butyl 2-benzylpiperazine-1-carboxylate is 1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/t14-;/m1./s1 . For the (S)-isomer, the InChI code is 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1 .Physical and Chemical Properties Analysis
The molecular weight of ®-tert-Butyl 2-benzylpiperazine-1-carboxylate is 312.84 , while that of (S)-tert-Butyl 2-benzylpiperazine-1-carboxylate is 276.38 . Both compounds are solid at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
- Tert-butyl 2-benzylpiperazine-1-carboxylate, alongside other similar compounds, is extensively utilized in synthetic organic chemistry. For instance, tert-butyl phenylazocarboxylates, closely related to this compound, serve as versatile building blocks. They undergo nucleophilic substitutions and radical reactions, proving useful for various synthetic transformations (Jasch, Höfling, & Heinrich, 2012).
Applications in Medicinal Chemistry
- This compound is an important intermediate in medicinal chemistry. For example, its derivatives have been synthesized as intermediates for antifolate drugs, showing significant inhibitory activity against certain enzymes (Pawełczak et al., 1989). Additionally, its utility in the synthesis of compounds like CP-533,536, a prostaglandin E2 agonist developed for bone fracture healing, highlights its significance in drug development (Prakash, Wang, O’Connell, & Johnson, 2008).
Crystallographic and Thermal Studies
- The compound has been a subject of crystallographic and thermal studies, indicating its relevance in material science and solid-state chemistry. For instance, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, a related compound, was synthesized and characterized through single crystal X-ray diffraction, demonstrating valuable properties for material science applications (Singh, Kant, & Agarwal, 2016).
Use as a Chiral Auxiliary
- The compound has also been used as a chiral auxiliary in various stereoselective syntheses. This application is crucial in producing enantiomerically pure compounds, which are essential in the pharmaceutical industry for the development of drugs with specific chiral activities (Kubota, Kubo, & Nunami, 1994).
Safety and Hazards
Both ®-tert-Butyl 2-benzylpiperazine-1-carboxylate and (S)-tert-Butyl 2-benzylpiperazine-1-carboxylate are classified under GHS07 for safety . They carry the hazard statements H302, H315, H319, and H335, indicating that they are harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl 2-benzylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUHUJCLUFLGCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656940 | |
Record name | tert-Butyl 2-benzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481038-63-5 | |
Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481038-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-benzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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